N-(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)-4-ethoxybenzamide
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Overview
Description
N-(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)-4-ethoxybenzamide is a chemical compound with a complex structure that includes a pyrimidine ring and an ethoxybenzamide group
Preparation Methods
The synthesis of N-(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)-4-ethoxybenzamide typically involves multi-step organic reactions. One common method includes the reaction of 1,3-dimethyl-2,6-dioxopyrimidin-4-amine with 4-ethoxybenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of automated reactors and continuous flow systems to enhance efficiency and yield .
Chemical Reactions Analysis
N-(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)-4-ethoxybenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Scientific Research Applications
N-(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)-4-ethoxybenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)-4-ethoxybenzamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets are still under investigation, but studies suggest that it may interfere with DNA synthesis or protein function, contributing to its antimicrobial and anticancer activities .
Comparison with Similar Compounds
N-(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)-4-ethoxybenzamide can be compared with other pyrimidine derivatives such as:
- N-(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)-2-methoxyacetamide
- N-(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)-3-methylbenzamide These compounds share a similar pyrimidine core but differ in their substituents, which can lead to variations in their chemical reactivity and biological activities. The uniqueness of this compound lies in its specific ethoxybenzamide group, which may confer distinct properties and applications .
Biological Activity
N-(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)-4-ethoxybenzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C15H17N3O4
- Molecular Weight : 301.31 g/mol
- CAS Number : 2148446
Structural Features
The structure features a pyrimidine ring with two carbonyl groups and an ethoxybenzamide moiety, which may contribute to its biological properties.
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Studies have shown that derivatives of pyrimidine compounds can inhibit bacterial growth. The presence of the ethoxy group may enhance lipophilicity, facilitating better membrane penetration.
- Anticancer Properties : The compound has been evaluated for its cytotoxic effects against various cancer cell lines. Preliminary results suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways.
In Vitro Studies
In vitro assays have demonstrated the compound's effectiveness against several pathogens and cancer cell lines. For example:
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various pyrimidine derivatives, including this compound. The results indicated significant inhibition of both Gram-positive and Gram-negative bacteria, suggesting potential use as a broad-spectrum antimicrobial agent .
- Cytotoxicity in Cancer Research : In a recent study involving multiple cancer cell lines, this compound showed promising cytotoxic effects. The mechanism was attributed to the induction of oxidative stress leading to cell death .
Pharmacokinetics and Toxicology
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound. Early findings suggest that:
- Absorption : The compound exhibits moderate solubility in aqueous solutions.
- Metabolism : Initial metabolic studies indicate that it undergoes hepatic metabolism with potential formation of active metabolites.
- Toxicity : Preliminary toxicity assessments reveal a favorable safety profile at therapeutic doses; however, further studies are needed to fully elucidate its toxicological effects.
Properties
IUPAC Name |
N-(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)-4-ethoxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4/c1-4-22-11-7-5-10(6-8-11)14(20)16-12-9-13(19)18(3)15(21)17(12)2/h5-9H,4H2,1-3H3,(H,16,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUBZRSYXUKYKOY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC(=O)N(C(=O)N2C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.